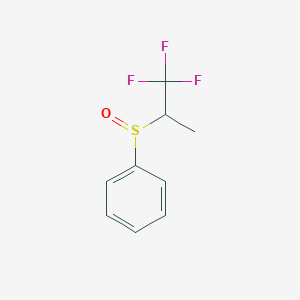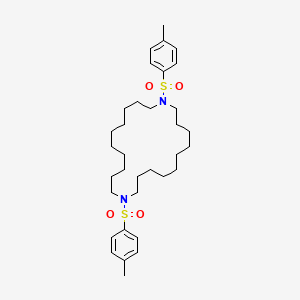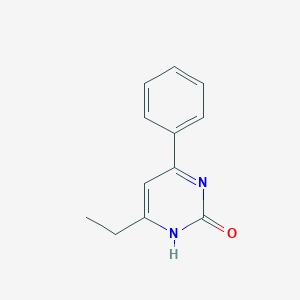![molecular formula C20H20N4O2 B14399584 N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea CAS No. 88421-18-5](/img/structure/B14399584.png)
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to a phenylurea moiety through a propyl chain. The presence of both pyridazinone and phenylurea groups in its structure makes it an interesting subject for research in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.
Formation of the Phenylurea Moiety: The final step involves the reaction of the pyridazinone-propyl intermediate with phenyl isocyanate or phenyl carbamate under controlled conditions to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or reduce other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone and phenylurea moieties.
Industrial Applications: The compound may find use in the development of new materials, catalysts, and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenylurea moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
- N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propan-2-ylurea
- (6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid
Uniqueness
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea stands out due to its specific combination of pyridazinone and phenylurea groups, which confer unique chemical and biological properties
Properties
CAS No. |
88421-18-5 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C20H20N4O2/c25-19-13-12-18(16-8-3-1-4-9-16)23-24(19)15-7-14-21-20(26)22-17-10-5-2-6-11-17/h1-6,8-13H,7,14-15H2,(H2,21,22,26) |
InChI Key |
NPWAEFLIZWNTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


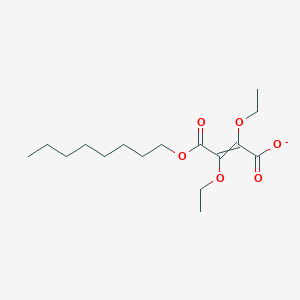
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
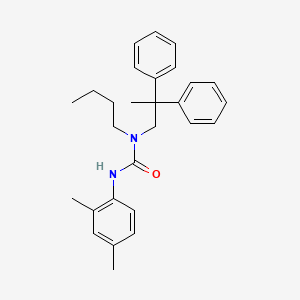
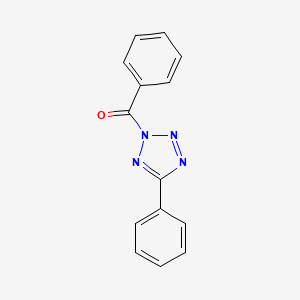
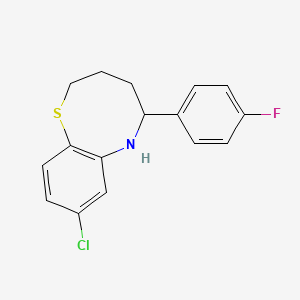
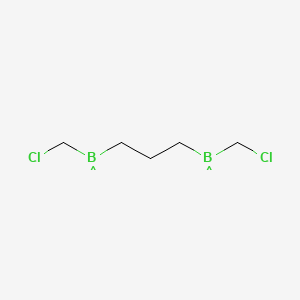
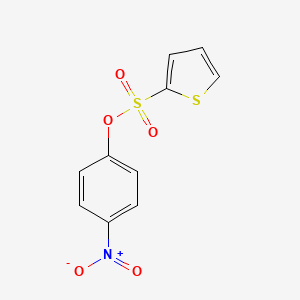
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
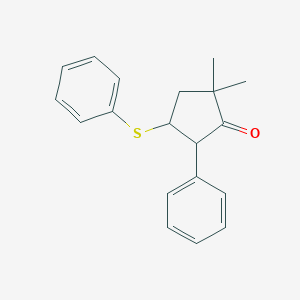
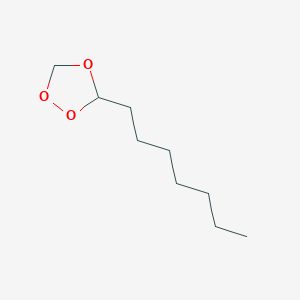
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
